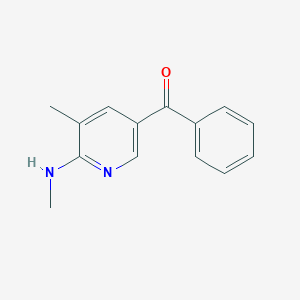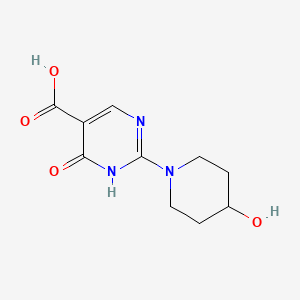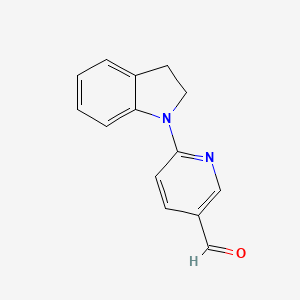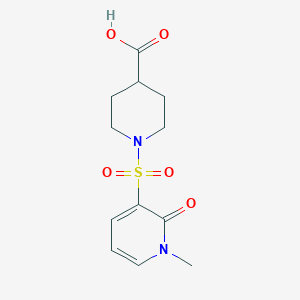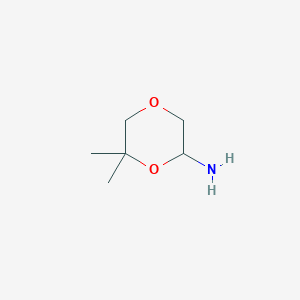
6,6-Dimethyl-1,4-dioxan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-1,4-dioxan-2-amine is an organic compound that belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is characterized by the presence of two methyl groups at the 6th position and an amine group at the 2nd position of the dioxane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1,4-dioxan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-1,4-dioxan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Aplicaciones Científicas De Investigación
6,6-Dimethyl-1,4-dioxan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-1,4-dioxan-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various functional groups in biological systems. These interactions can influence the compound’s reactivity and its effects on biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethyl-1,4-dioxan-4-amine
- 2,6-Dimethyl-1,4-dioxan-4-amine hydrochloride
- 2,6-Dimethyl-1,4-dioxan-4-amine derivatives
Uniqueness
6,6-Dimethyl-1,4-dioxan-2-amine is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
6,6-dimethyl-1,4-dioxan-2-amine |
InChI |
InChI=1S/C6H13NO2/c1-6(2)4-8-3-5(7)9-6/h5H,3-4,7H2,1-2H3 |
Clave InChI |
JZFVOVDZNKPQBG-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCC(O1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Chloro-4-ethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11793822.png)
![6-Chloro-8-isopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11793824.png)

![4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793835.png)
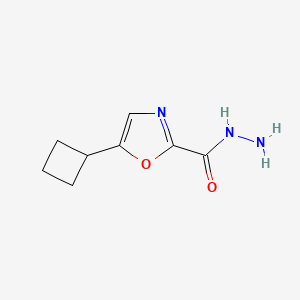
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11793839.png)


![5-Bromothieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11793845.png)
